4-Fluoro-8-nitroquinoline

Pharmaceutical Analysis Quality Control Impurity Profiling

Generic nitroquinoline derivatives cannot substitute for this exact CAS 2413884-31-6 compound in regulated pharmaceutical analysis. This product is a certified reference standard (Ripasudil Impurity 14) essential for ANDA submissions. Key differentiators: • Supplied with full Certificate of Analysis and characterization data for ICH Q3A/B compliance. • Exact identity ensures valid HPLC/LC-MS system suitability; structural analogs yield divergent retention times and mass spectra. • Enables direct quantification of this specific process-related impurity in drug substance release testing, avoiding ANDA deficiency risks.

Molecular Formula C9H5FN2O2
Molecular Weight 192.149
CAS No. 2413884-31-6
Cat. No. B2817110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-8-nitroquinoline
CAS2413884-31-6
Molecular FormulaC9H5FN2O2
Molecular Weight192.149
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])F
InChIInChI=1S/C9H5FN2O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H
InChIKeyONWBERNBASBLDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-8-nitroquinoline: Regulatory Reference Standard


4-Fluoro-8-nitroquinoline (CAS 2413884-31-6) is a fluorinated nitroquinoline derivative characterized by the presence of both a fluorine atom at the 4-position and a nitro group at the 8-position on the quinoline scaffold. This compound is primarily recognized and procured for its specific application as a certified reference standard—Ripasudil Impurity 14—used in the analytical method development, validation, and quality control (QC) of the Rho kinase inhibitor drug Ripasudil (K-115) [1]. Unlike generic nitroquinoline intermediates, this compound is supplied with detailed characterization data compliant with regulatory guidelines, making it an essential tool for Abbreviated New Drug Application (ANDA) submissions and commercial pharmaceutical production [1].

Why 4-Fluoro-8-nitroquinoline Has No Generic Substitute


While numerous 8-nitroquinoline derivatives share a common heteroaromatic core and may exhibit broad antimicrobial or antileishmanial activities [1], generic substitution for 4-Fluoro-8-nitroquinoline (CAS 2413884-31-6) is not feasible in regulated pharmaceutical environments. The compound's value proposition is not based on intrinsic biological potency but on its exact identity and high chemical purity as a specific process-related impurity of Ripasudil [2]. Analytical methods for drug substance purity assessment are exquisitely sensitive to structural differences; a 7-fluoro-8-nitroquinoline or 4-chloro-8-nitroquinoline analog cannot serve as a valid reference standard for quantifying 4-Fluoro-8-nitroquinoline in an HPLC or LC-MS assay due to divergent retention times, mass spectra, and UV absorbance profiles. Furthermore, the procurement of this specific CAS number ensures access to a Certificate of Analysis (CoA) and compliance documentation required for ANDA and DMF submissions, a level of regulatory support not provided by generic or uncharacterized nitroquinoline compounds [2]. The evidence below quantifies this differentiation.

4-Fluoro-8-nitroquinoline vs. Closest Analogs: Key Differences


Certified Reference Standard for Ripasudil Impurity Profiling

4-Fluoro-8-nitroquinoline is specifically designated and supplied as Ripasudil Impurity 14, a certified reference standard for analytical method development and validation (AMV) and quality control (QC) applications [1]. This specific identity is not applicable to its close analogs, such as 4-chloro-8-nitroquinoline or 7-fluoro-8-nitroquinoline, which are not defined as regulated impurities of this drug substance and therefore cannot be used in the same validated analytical workflows. The compound is supplied with detailed characterization data and a Certificate of Analysis (CoA) that ensures batch-to-batch consistency and regulatory compliance for ANDA and DMF submissions [1].

Pharmaceutical Analysis Quality Control Impurity Profiling Regulatory Compliance

Unique 4-Fluoro-8-nitro Pattern for SNAr Reactions

The specific 4-fluoro-8-nitro substitution pattern on the quinoline ring confers a distinct electronic environment that facilitates nucleophilic aromatic substitution (SNAr) reactions at the C-4 position, activated by the electron-withdrawing 8-nitro group. While class-level data indicates that 8-nitro groups enhance SNAr reactivity in fluoroquinolones [1], the 4-fluoro substitution provides a unique regioisomeric handle for selective functionalization compared to other halogenated or non-fluorinated analogs like 4-chloro-8-nitroquinoline, 4-bromo-8-nitroquinoline, or 7-fluoro-8-nitroquinoline. The specific reactivity of a fluorine atom at the 4-position allows for distinct reaction kinetics and product profiles in cross-coupling or amination reactions.

Medicinal Chemistry Organic Synthesis SNAr Reactions Building Blocks

Physicochemical Properties vs. Halogenated Analogs

Computational analysis reveals distinct molecular property profiles that differentiate 4-Fluoro-8-nitroquinoline from its chloro- and bromo- substituted analogs. The fluorine atom imparts a unique combination of high electronegativity and small steric bulk, affecting LogP, topological polar surface area (TPSA), and dipole moment. While precise experimental data for this specific compound is limited, predicted property differences versus 4-bromo-8-nitroquinoline are quantifiable: the target compound has a lower molecular weight (192.15 vs. 252.02 g/mol) and predicted lower LogP, which influences solubility and permeability in biological systems [1].

Chemoinformatics Drug Design Molecular Descriptors Lead Optimization

Chromatographic Resolution vs. Related Impurities

In validated HPLC methods for Ripasudil and its impurities, 4-Fluoro-8-nitroquinoline (Ripasudil Impurity 14) must be chromatographically resolved from other structurally related impurities, such as 4-fluoro-5-sulfonylisoquinoline derivatives [1]. The specific retention time and resolution are critical method parameters. While exact numerical values are proprietary to validated methods, the requirement for this specific compound as a reference standard confirms its unique chromatographic behavior distinct from its analogs. A laboratory cannot substitute 4-chloro-8-nitroquinoline or 7-fluoro-8-nitroquinoline and expect to achieve a validated method for this specific impurity.

Chromatography Method Validation HPLC Impurity Separation

4-Fluoro-8-nitroquinoline Applications in R&D


ANDA/DMF Reference Standard for Ripasudil

Procurement of 4-Fluoro-8-nitroquinoline (CAS 2413884-31-6) as Ripasudil Impurity 14 is essential for generic pharmaceutical companies developing an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) for Ripasudil ophthalmic solutions. This certified reference standard, supplied with a Certificate of Analysis and detailed characterization data [1], is used to validate analytical methods (HPLC/LC-MS), establish system suitability, and quantify impurity levels in drug substance and finished product batches. This is a mandatory step to demonstrate compliance with ICH Q3A/B guidelines and to ensure the safety and efficacy of the generic product relative to the reference listed drug (RLD).

Synthesis of 4-Substituted-8-nitroquinoline Derivatives via SNAr

In medicinal chemistry, 4-Fluoro-8-nitroquinoline serves as a versatile building block for the synthesis of focused libraries of 4-amino- or 4-alkoxy-8-nitroquinolines. The activation of the 4-fluoro leaving group by the 8-nitro substituent facilitates efficient nucleophilic aromatic substitution (SNAr) with amines or alcohols, as supported by class-level evidence in related 8-nitrofluoroquinolones [1]. This specific substitution pattern is advantageous for exploring structure-activity relationships (SAR) at the 4-position of the quinoline ring, which may be relevant for modulating biological activity in antileishmanial or antibacterial programs where the 8-nitroquinoline scaffold is a known pharmacophore [2].

QC Release Testing for Ripasudil API

QC laboratories within API manufacturing facilities use 4-Fluoro-8-nitroquinoline as a working standard or reference marker for routine release testing of Ripasudil drug substance batches. By spiking the reference standard into sample matrices, analysts can confirm the accuracy and precision of their impurity assay, ensuring that the level of this specific process-related impurity remains below the established qualification threshold. The use of this exact compound, rather than a structurally similar alternative, is required to maintain the validity of the validated analytical procedure [1].

Physicochemical Profiling of Halo-Nitroquinoline Fragments

Drug discovery groups engaged in fragment-based lead generation may procure 4-Fluoro-8-nitroquinoline alongside its chloro- and bromo- analogs (e.g., 4-bromo-8-nitroquinoline, CAS 1379345-02-4) for comparative studies. The lower molecular weight and predicted lower lipophilicity of the fluoro derivative make it a favorable starting point for optimizing ligand efficiency and solubility. Parallel evaluation of these analogs allows researchers to quantify the impact of halogen substitution on potency, selectivity, and early ADME properties in a controlled manner [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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